

Quantitative Proteomics Approach for ADAM-17 Substrate Identification: Application Notes and Protocols

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Compound of Interest

Compound Name: ADAM-17 Substrate

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Introduction

A Disintegrin and Metalloproteinase 17 (ADAM-17), also known as Tumor Necrosis Factor- α Converting Enzyme (TACE), is a critical cell-surface sheddase involved in the proteolytic release of the extracellular domains of a wide array of membrane-bound proteins. This process, termed "ectodomain shedding," plays a pivotal role in regulating diverse physiological and pathological processes, including inflammation, cell proliferation, migration, and signaling. [1][2][3] The dysregulation of ADAM-17 activity is implicated in numerous diseases such as cancer, rheumatoid arthritis, and neurodegenerative disorders, making it a prime therapeutic target.[1] Identifying the full spectrum of **ADAM-17 substrates** (the "shedome") is crucial for understanding its biological functions and for the development of targeted therapies.

This document provides detailed application notes and protocols for the identification and quantification of **ADAM-17 substrates** using modern quantitative proteomics approaches. We will focus on two powerful techniques: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) for secretome analysis and Tandem Mass Tag (TMT) labeling combined with Terminal Amine Isotopic Labeling of Substrates (TAILS) for N-terminomics.

Key Quantitative Proteomics Approaches

SILAC-based Secretome Analysis

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a metabolic labeling strategy that allows for the accurate relative quantification of proteins between different cell populations. [4] In the context of **ADAM-17 substrate** discovery, SILAC is used to compare the secretome (the collection of all secreted proteins) of cells with normal ADAM-17 activity versus cells where its activity is inhibited or genetically knocked out. Proteins that show a decreased abundance in the secretome upon ADAM-17 inhibition are considered potential substrates.

TMT-TAILS N-terminomics

Terminal Amine Isotopic Labeling of Substrates (TAILS) is a powerful N-terminomics method for the global and quantitative analysis of protein N-termini. [5][6] This technique enriches for N-terminal peptides, including the neo-N-termini generated by proteolytic cleavage. When combined with Tandem Mass Tag (TMT) labeling, it allows for multiplexed quantitative analysis of protease-generated cleavage products. [7] By comparing the abundance of neo-N-termini in samples with and without ADAM-17 activity, direct cleavage sites and substrates can be identified with high confidence.

Data Presentation: Quantitative Analysis of ADAM-17 Substrates

The following tables summarize putative **ADAM-17 substrates** identified in various studies using quantitative proteomics. The data is presented to facilitate easy comparison of findings across different experimental systems.

Table 1: Putative **ADAM-17 Substrates** Identified by Secretome Analysis in Murine Embryonic Fibroblasts (MEFs)

Data adapted from a study involving PMA stimulation of MEFs to activate ADAM-17, with quantitative analysis of the secretome. [8]

Protein	Gene Symbol	Log2 Fold Change (PMA-stimulated vs. Control)	Description
Amphiregulin	Areg	4.5	EGFR ligand
Betaglycan	Tgfb3	3.8	TGF-beta co-receptor
Cadherin-1	Cdh1	3.5	Cell adhesion molecule
Ephrin type-A receptor 2	Epha2	3.2	Receptor tyrosine kinase
Interleukin-6 receptor subunit alpha	Il6ra	3.1	Cytokine receptor
Pro-neuregulin-1, membrane-bound isoform	Nrg1	2.9	EGFR ligand
Transforming growth factor-alpha	Tgfa	2.8	EGFR ligand
Tumor necrosis factor receptor superfamily member 1A	Tnfrsf1a	2.7	Cytokine receptor
VCAM-1	Vcam1	2.5	Vascular cell adhesion protein 1[2]
L-selectin	Sell	2.4	Cell adhesion molecule[2]

Table 2: Novel **ADAM-17 Substrates** Identified by Cell Surface Protein-Specific Labeling and 2DE

Data from a study on HeLa cells treated with an ADAM-17 inhibitor (TAPI-2).[9]

Protein	Gene Symbol	% Decrease with TAPI-2	Description
Clusterin	CLU	>50%	Glycoprotein involved in various cellular processes
Desmoglein-2	DSG2	>50%	Cell-cell adhesion molecule

Table 3: Substrates of Soluble ADAM-17 Identified by N-terminomics (TAILS) in Murine Cardiomyocytes

Data from a study investigating the degradome of the soluble ectodomain of ADAM-17.[\[10\]](#)

Protein	Gene Symbol	Cleavage Site	Description
Fibronectin	Fn1	Multiple	Extracellular matrix glycoprotein
Cystatin C	Cst3	-	Cysteine protease inhibitor
N-cadherin, soluble form	Cdh2	-	Cell adhesion molecule
Procollagen C-endopeptidase enhancer	Pcolce	-	Enhancer of procollagen C-proteinase
Amyloid precursor protein, soluble form	App	-	Precursor to amyloid-beta peptide

Experimental Protocols

Protocol 1: SILAC-based Secretome Analysis for ADAM-17 Substrate Identification

This protocol outlines the key steps for a SILAC experiment to identify **ADAM-17 substrates**.

1. Cell Culture and SILAC Labeling:

- Culture two populations of cells (e.g., a wild-type cell line and an ADAM-17 knockout or knockdown cell line, or wild-type cells with and without an ADAM-17 inhibitor).
- Grow the "heavy" cell population in a medium containing heavy isotopes of essential amino acids (e.g., $^{13}\text{C}_6$ -Arginine and $^{13}\text{C}_6,^{15}\text{N}_2$ -Lysine).
- Grow the "light" cell population in a medium with the corresponding normal "light" amino acids.
- Ensure complete incorporation of the heavy amino acids over several cell doublings (typically >98%).

2. Secretome Collection:

- Once fully labeled, wash the cells thoroughly with serum-free medium to remove any residual serum proteins.
- Incubate the cells in serum-free medium for a defined period (e.g., 12-24 hours) to collect the secreted proteins.[\[11\]](#)
- To stimulate ADAM-17 activity, a secretagogue like Phorbol 12-myristate 13-acetate (PMA) can be added to the medium.[\[8\]](#)
- Collect the conditioned medium and centrifuge to remove any detached cells and debris.

3. Sample Preparation for Mass Spectrometry:

- Combine equal amounts of protein from the "heavy" and "light" conditioned media.
- Concentrate the protein mixture using ultrafiltration devices.
- Perform in-solution or filter-aided sample preparation (FASP) for protein digestion with trypsin.
- Desalt the resulting peptide mixture using C18 solid-phase extraction.

4. LC-MS/MS Analysis and Data Processing:

- Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Use a high-resolution mass spectrometer (e.g., Orbitrap) for accurate peptide identification and quantification.
- Process the raw data using software such as MaxQuant or Proteome Discoverer.
- Identify and quantify proteins based on the ratio of heavy to light peptide signals.
- Proteins with significantly lower abundance in the secretome of ADAM-17 deficient/inhibited cells are considered candidate substrates.

Protocol 2: TMT-TAILS for Identification of ADAM-17 Cleavage Sites

This protocol describes the TMT-TAILS workflow for identifying the specific cleavage sites of ADAM-17.

1. Sample Preparation and Protease Digestion:

- Prepare protein lysates from cells under two conditions: one with active ADAM-17 (control) and one with inhibited or absent ADAM-17.
- Block all primary amines (N-termini and lysine side chains) by labeling with TMT reagents. Different TMT tags can be used for multiplexing different conditions.
- Combine the TMT-labeled samples.
- Digest the combined protein mixture with trypsin.

2. Enrichment of N-terminal Peptides:

- The tryptic peptides will have a free N-terminus.

- Use a high-molecular-weight aldehyde-functionalized polymer to specifically bind to the free N-termini of the internal tryptic peptides, effectively removing them from the sample.[5][6]
- The original, TMT-labeled N-terminal peptides (including the neo-N-termini generated by ADAM-17) will not bind to the polymer and can be collected by filtration.

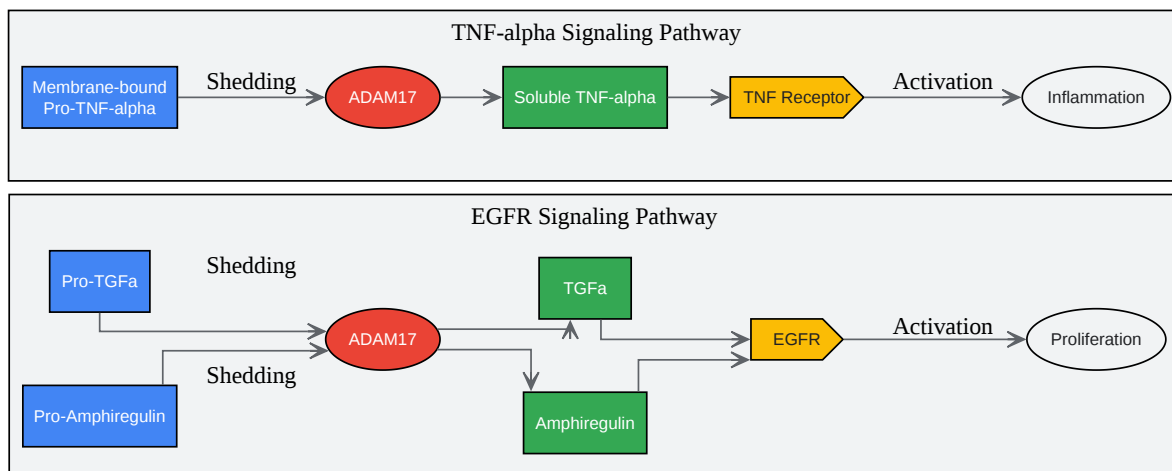
3. LC-MS/MS Analysis and Data Interpretation:

- Analyze the enriched N-terminal peptide fraction by LC-MS/MS.
- During MS/MS fragmentation, the TMT reporter ions will be released, allowing for the relative quantification of each N-terminal peptide across the different conditions.
- Search the data against a protein database to identify the peptides.
- Peptides that are significantly more abundant in the control sample compared to the ADAM-17 inhibited sample represent neo-N-termini generated by ADAM-17 cleavage. The sequence of these peptides reveals the precise cleavage site.

Mandatory Visualizations

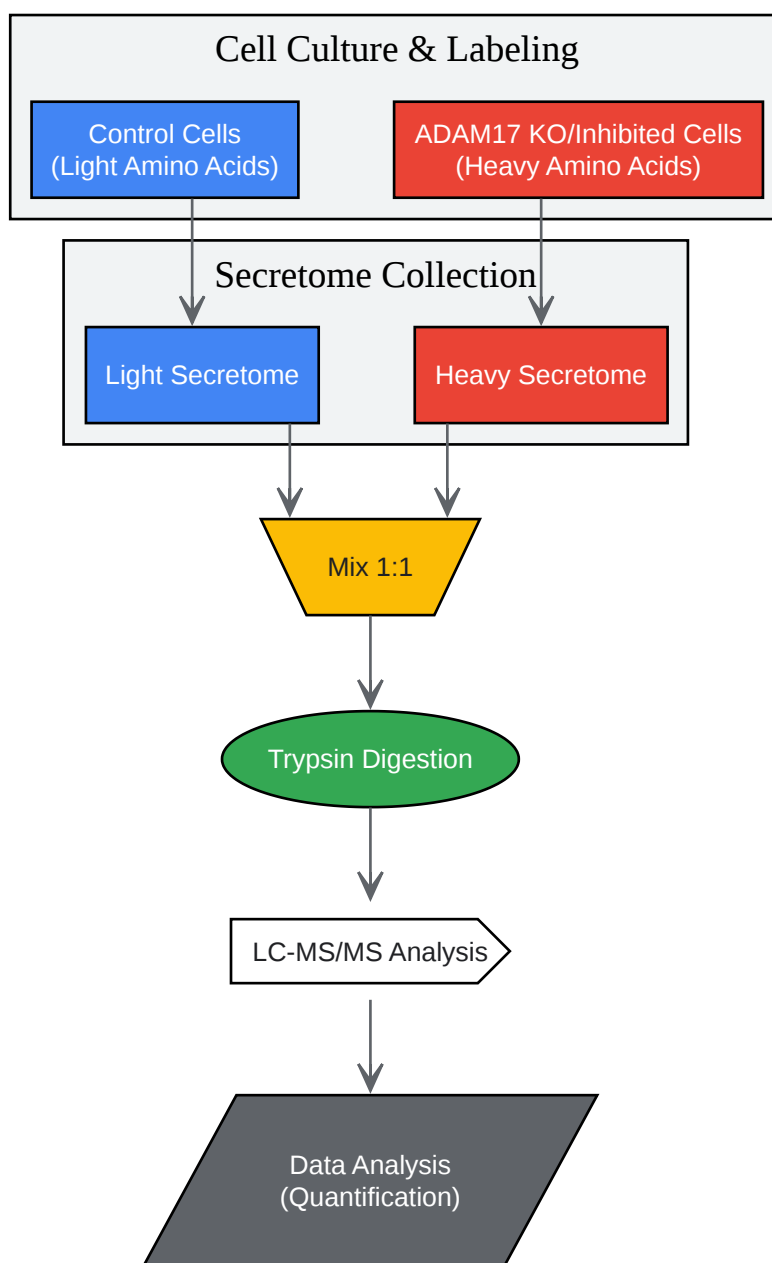
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving ADAM-17 and the experimental workflows described.



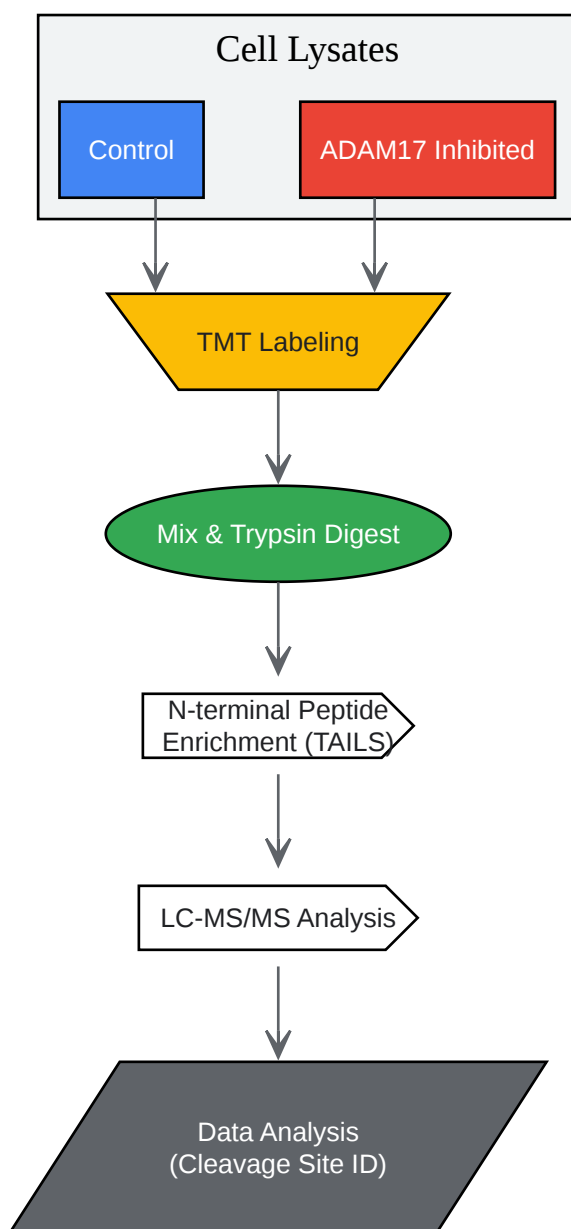
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Caption: ADAM-17 mediated signaling pathways.



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Caption: SILAC-based secretome analysis workflow.



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Caption: TMT-TAILS N-terminomics workflow.

Conclusion

The application of quantitative proteomics, particularly SILAC-based secretome analysis and TMT-TAILS N-terminomics, provides a robust and comprehensive framework for the discovery and validation of **ADAM-17 substrates**. These methodologies not only enable the identification of novel substrates but also provide precise information on cleavage sites, offering deeper

insights into the regulatory roles of ADAM-17. The detailed protocols and data presented herein serve as a valuable resource for researchers and professionals in drug development aiming to elucidate the complex biology of ADAM-17 and to develop novel therapeutic interventions targeting its activity.

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